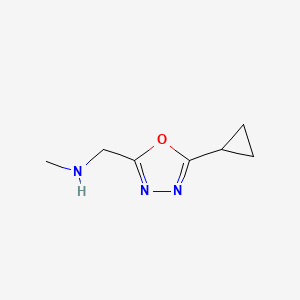

1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-8-4-6-9-10-7(11-6)5-2-3-5/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROVAPUMNLCBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN=C(O1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676568 | |

| Record name | 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-28-4 | |

| Record name | 5-Cyclopropyl-N-methyl-1,3,4-oxadiazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Amidoximes with Cyclopropanecarbonyl Chloride

A widely employed method involves the cyclocondensation of N-methylmethanamine-derived amidoximes with cyclopropanecarbonyl chloride. This two-step protocol begins with the formation of the amidoxime intermediate, followed by cyclization under acidic conditions.

Reaction Conditions :

-

Step 1 : Amidoxime formation via reaction of hydroxylamine hydrochloride with N-methylmethanamine in ethanol at 60°C for 12 hours .

-

Step 2 : Cyclization using cyclopropanecarbonyl chloride in dichloromethane with triethylamine as a base, stirred at room temperature for 24 hours .

Yield : 68–72% after purification via silica gel chromatography .

| Parameter | Value |

|---|---|

| Solvent (Step 1) | Ethanol |

| Temperature (Step 1) | 60°C |

| Catalyst (Step 2) | Triethylamine |

| Reaction Time (Step 2) | 24 hours |

This method is favored for its scalability but requires stringent control of stoichiometry to avoid byproducts such as 3-cyclopropyl-1,2,4-oxadiazole isomers .

Nucleophilic Substitution on Preformed Oxadiazole Rings

An alternative approach utilizes preformed 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid, which undergoes nucleophilic substitution with N-methylmethanamine.

Procedure :

-

Activation of the carboxylic acid using thionyl chloride to form the acyl chloride.

-

Reaction with N-methylmethanamine in tetrahydrofuran (THF) at 0°C to room temperature.

Key Observations :

-

Yield : 55–60% due to competing hydrolysis of the acyl chloride.

-

Purification : Requires recrystallization from ethyl acetate/hexane mixtures.

| Parameter | Value |

|---|---|

| Activator | Thionyl chloride |

| Solvent | THF |

| Temperature | 0°C → 25°C |

This method is less efficient than cyclocondensation but offers flexibility in modifying the oxadiazole ring post-synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the cyclocondensation step, reducing reaction times from hours to minutes.

Protocol :

-

Amidoxime and cyclopropanecarbonyl chloride are mixed in acetonitrile.

-

Irradiated at 100°C for 15 minutes under closed-vessel conditions .

Advantages :

| Parameter | Value |

|---|---|

| Irradiation Power | 300 W |

| Pressure | 250 psi |

Solid-Phase Synthesis Approaches

Solid-phase synthesis is emerging as a strategy for high-throughput production, using resin-bound intermediates to simplify purification.

Steps :

-

Immobilization of N-methylmethanamine on Wang resin via ester linkage.

-

Cyclocondensation with cyclopropanecarbonyl chloride in dimethylformamide (DMF).

Performance Metrics :

| Parameter | Value |

|---|---|

| Resin Type | Wang resin |

| Cleavage Reagent | TFA/water (95:5) |

Comparative Analysis of Synthetic Methods

A systematic comparison of the four methods reveals trade-offs between yield, time, and scalability:

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Cyclocondensation | 68–72 | 36 hours | High |

| Nucleophilic Substitution | 55–60 | 24 hours | Moderate |

| Microwave-Assisted | 75–78 | 15 minutes | Moderate |

| Solid-Phase | 90 | 48 hours | Low |

Critical Insights :

Chemical Reactions Analysis

Types of Reactions: 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be targeted by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding oxadiazole N-oxide.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine has shown promise in inhibiting various bacterial strains, making it a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

Studies have suggested that oxadiazole derivatives can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Anticancer Properties

Recent investigations into the anticancer potential of oxadiazole derivatives have highlighted their ability to induce apoptosis in cancer cells. Preliminary data suggest that this compound may disrupt cancer cell proliferation pathways .

Pharmacological Insights

1. Neuropharmacology

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. It may interact with neurotransmitter systems, offering a pathway for developing treatments for conditions such as depression or anxiety .

2. Cardiovascular Research

There is ongoing research into the cardiovascular effects of oxadiazole derivatives. The compound may exhibit vasodilatory effects or influence cardiac function, which could lead to new therapies for hypertension or heart disease .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Activity of Oxadiazole Derivatives | Evaluated the efficacy against bacterial strains | Showed significant inhibition of Staphylococcus aureus growth |

| Anti-inflammatory Effects of Novel Compounds | Investigated cytokine modulation | Reduced IL-6 and TNF-alpha levels in vitro |

| Evaluation of Anticancer Activity | Assessed apoptosis induction | Induced cell death in breast cancer cell lines |

Mechanism of Action

The mechanism of action of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated values based on structural analogs.

Key Comparative Insights

The methoxymethyl analog (C₆H₁₁N₃O₂) exhibits higher polarity (TPSA = 73.0 Ų) due to the ether oxygen, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the cyclopropyl derivative .

Functional Group Impact on Biological Activity

- The adamantyl-urea derivative (C₁₇H₂₇N₄O) demonstrates significant anti-tuberculosis activity, attributed to the urea moiety’s hydrogen-bonding capacity and the adamantyl group’s hydrophobic interactions with bacterial targets .

- Aromatic substituents (e.g., 4-methylphenyl) enhance π-π stacking with aromatic residues in enzyme active sites, as evidenced by similar compounds in kinase inhibition studies .

Synthetic Accessibility

Biological Activity

1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the N-methylmethanamine moiety further enhances its pharmacological potential.

Molecular Formula : CHNO

Molecular Weight : 155.18 g/mol

CAS Number : 1223748-28-4

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors within biological systems, modulating their activity. For instance, it could inhibit cyclooxygenase (COX) enzymes involved in inflammation.

- Cell Membrane Interaction : The unique structure allows for potential interactions with lipid membranes, which may disrupt microbial integrity or alter cellular signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that oxadiazole derivatives can influence ROS levels in cells, potentially leading to oxidative stress and subsequent cell death in cancerous cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of cytokine release |

Case Study: Anticancer Activity

A study investigating the anticancer properties of oxadiazole derivatives found that compounds similar to this compound were effective against various cancer cell lines. These compounds were shown to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway. Such findings suggest that this compound could be further explored for its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine?

The synthesis typically involves cyclocondensation reactions. For example, a polyphosphoric acid-mediated route can be employed, where glycine reacts with substituted hydrazides under controlled temperature (e.g., reflux conditions) to form the oxadiazole core. Subsequent N-methylation or functional group modifications yield the final compound . Solvent choice (e.g., triethylamine or DMF) and dehydrating agents (e.g., POCl₃) are critical for optimizing yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C-NMR : To confirm the oxadiazole ring structure, cyclopropyl group, and N-methyl substitution .

- FT-IR : For identifying functional groups like C=N (oxadiazole) and N-H (amine) stretches .

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .

- X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks in solid-state studies .

Q. What biological activities are associated with this compound?

Preliminary studies suggest antimicrobial, anti-inflammatory, and anticancer potential. For instance, analogs with cyclopropyl groups exhibit enhanced activity against bacterial targets compared to phenyl-substituted derivatives . Biological assays (e.g., MIC tests for antimicrobial activity) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory effects) are commonly used for evaluation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature control : Refluxing in polyphosphoric acid at 90–100°C improves cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for N-methylation .

- Catalyst use : Sodium hydride or triethylamine facilitates coupling reactions in multi-step syntheses .

- Purification methods : Recrystallization from pet-ether/DMSO mixtures ensures high purity .

Q. How do structural modifications influence biological activity?

Comparative studies show:

- Cyclopropyl vs. phenyl substituents : Cyclopropyl analogs (e.g., 1-(5-cyclopropyl-oxadiazol-2-yl)-N-methylmethanamine) exhibit superior antimicrobial activity due to increased lipophilicity and membrane penetration .

- N-methylation : Enhances metabolic stability compared to primary amines, as seen in pharmacokinetic studies .

- Heteroatom substitution : Replacing oxygen with sulfur in the oxadiazole ring (e.g., thiadiazole analogs) alters enzyme-binding affinity .

Q. How should researchers address contradictions in reported biological data?

- Replicate assays : Validate activity using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Control variables : Compare results under identical conditions (pH, solvent, cell lines). For example, anti-inflammatory activity discrepancies may arise from COX-1 vs. COX-2 selectivity .

- Computational modeling : Use molecular docking to rationalize structure-activity relationships (SAR) and identify key binding interactions .

Q. What strategies are effective in designing analogs with improved potency?

- Bioisosteric replacement : Substitute the cyclopropyl group with cyclobutyl or cyclohexyl rings to modulate steric and electronic effects .

- Hybrid pharmacophores : Integrate sulfonamide or morpholine moieties to enhance solubility and target specificity .

- Prodrug approaches : Modify the N-methyl group to ester or amide derivatives for controlled release .

Q. What analytical methods are critical for resolving reaction intermediates?

- TLC/HPLC monitoring : Track reaction progress and identify side products .

- Kinetic studies : Use stopped-flow NMR or UV-Vis spectroscopy to determine rate constants for intermediate formation .

- Isotopic labeling : ¹⁵N or ¹³C labeling clarifies mechanistic pathways in cyclocondensation reactions .

Methodological Recommendations

- For synthetic challenges : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the oxadiazole ring .

- For biological assays : Use orthogonal methods (e.g., fluorescence-based and calorimetric assays) to confirm activity .

- For data interpretation : Apply multivariate analysis to disentangle substituent effects from experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.